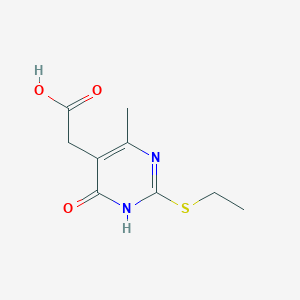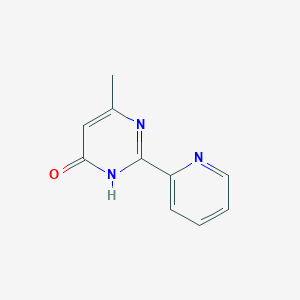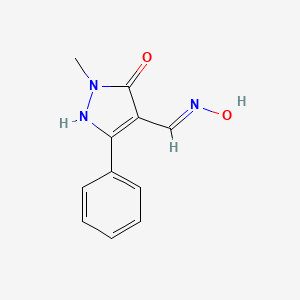![molecular formula C13H11Cl2NO2 B1417598 2-[(2,4-Dichloroanilino)methylene]-1,3-cyclohexanedione CAS No. 341968-25-0](/img/structure/B1417598.png)
2-[(2,4-Dichloroanilino)methylene]-1,3-cyclohexanedione
Descripción general
Descripción
“2-[(2,4-Dichloroanilino)methylene]-1,3-cyclohexanedione”, also known as DCPI, is a synthetic compound. It has a molecular formula of C13H11Cl2NO2 and a molecular weight of 284.13 g/mol .
Molecular Structure Analysis
The molecular structure of “2-[(2,4-Dichloroanilino)methylene]-1,3-cyclohexanedione” consists of 13 Carbon atoms, 11 Hydrogen atoms, 2 Chlorine atoms, 1 Nitrogen atom, and 2 Oxygen atoms .Aplicaciones Científicas De Investigación
Chemical Synthesis
2-[(2,4-Dichloroanilino)methylene]-1,3-cyclohexanedione has been a focus in chemical synthesis. Wang Li-xian and W. Hong (2006) demonstrated the preparation of 2,2′-Methylenebis(1,3-cyclohexanedione) through a reaction involving 1,3-cyclohexanedione, formaldehyde, and dimethylamine in aqueous solution, achieving a purity of 99.8% (Wang Li-xian & W. Hong, 2006).
Crystal Structure Analysis
A. Katrusiak (1993) explored the crystal structure of 2-methyl-1,3-cyclohexanedione, which shares a similar molecular structure with the compound . This study provides insights into the crystallographic aspects and molecular conformation of such compounds (A. Katrusiak, 1993).
Novel Crystal Synthesis
Zhang et al. (2013) synthesized a novel crystal involving the reaction of 1,3-cyclohexanedione derivatives, which might provide insights into new applications and properties of related compounds (Z. Zhang, R. Li, S. Li, F. Yin, & G. Wang, 2013).
Biological Activity
V. Jeyachandran (2021) discussed the synthesis of precursors related to 1,3-cyclohexanedione, which might shed light on the potential biological activities of similar compounds (V. Jeyachandran, 2021).
Phase Transition Studies
Katrusiak (1993) also conducted a study on the phase transition in crystals of 2-methyl-1,3-cyclohexanedione, relevant to understanding the physical properties of similar compounds (A. Katrusiak, 1993).
Propiedades
IUPAC Name |
2-[(2,4-dichlorophenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c14-8-4-5-11(10(15)6-8)16-7-9-12(17)2-1-3-13(9)18/h4-7,17H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBAOMYSCIOYTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=NC2=C(C=C(C=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901182719 | |
| Record name | 2-[[(2,4-Dichlorophenyl)amino]methylene]-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901182719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dichloroanilino)methylene]-1,3-cyclohexanedione | |
CAS RN |
341968-25-0 | |
| Record name | 2-[[(2,4-Dichlorophenyl)amino]methylene]-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901182719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1417516.png)



![methyl (E)-4-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]-2-butenoate](/img/structure/B1417523.png)

![2-{[2-hydroxy-1-(hydroxymethyl)ethyl]amino}-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B1417527.png)

![7-(2-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417531.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417532.png)



